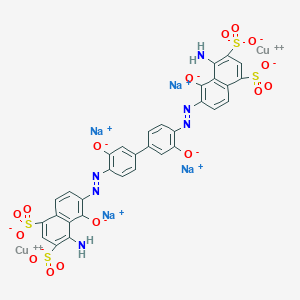
C.I. Direct Blue 76, tetrasodium salt
説明
The provided papers do not directly discuss "C.I. Direct Blue 76, tetrasodium salt"; however, they do provide insights into the synthesis, molecular structure analysis, and properties of various compounds, which can be tangentially related to the analysis of dyes and their components. For instance, the synthesis of chiral tetraaminophosphonium salts from l-valine-derived diamine and their application as a catalyst in asymmetric reactions is a testament to the intricate processes involved in chemical synthesis . Similarly, the creation of tetrakis(trifluoromethyl)borate salts and the detailed analysis of their molecular structure and properties, including thermal stability and solubility, reflect the kind of comprehensive characterization that might be applied to a dye like "C.I. Direct Blue 76, tetrasodium salt" . Lastly, the study of the mixed salt Cs2SO4 · H6TeO6 provides an example of how salts can be synthesized and characterized using various techniques, including X-ray diffraction and spectroscopies .
Synthesis Analysis
The papers describe the synthesis of complex salts and molecules, which can be analogous to the synthesis of dyes. The chiral tetraaminophosphonium salts are synthesized in a single step from a diamine derivative, showcasing the potential for efficient synthesis routes in the creation of complex molecules . The tetrakis(trifluoromethyl)borate salts are prepared by two different routes, demonstrating the versatility in synthetic approaches for obtaining desired chemical entities . These examples highlight the importance of synthesis design in chemical research, which would be equally relevant in the synthesis of "C.I. Direct Blue 76, tetrasodium salt".
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and potential applications of a compound. The single-crystal X-ray diffraction analysis used to determine the three-dimensional structure of the chiral tetraaminophosphonium salts and the tetrakis(trifluoromethyl)borate anion , as well as the mixed salt Cs2SO4 · H6TeO6 , exemplifies the techniques that could be employed to elucidate the structure of "C.I. Direct Blue 76, tetrasodium salt". These studies provide a detailed view of the molecular geometry and interactions within the crystal lattice, which are essential for predicting the behavior of the compounds.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of "C.I. Direct Blue 76, tetrasodium salt", they do explore the reactivity of other complex molecules and salts. For example, the chiral tetraaminophosphonium salts are used as catalysts in the asymmetric direct Henry reaction, indicating their reactivity and potential for facilitating specific chemical transformations . The resistance of the tetrakis(trifluoromethyl)borate anion to various chemical agents, including oxidizing and reducing agents, as well as nucleophiles and electrophiles, is a testament to its chemical stability . These insights into chemical reactivity are valuable when considering the reactions that "C.I. Direct Blue 76, tetrasodium salt" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are integral to their practical applications. The thermal stability of the tetrakis(trifluoromethyl)borate salts and their solubility in various solvents , along with the impedance measurements and differential thermal analysis of the mixed salt Cs2SO4 · H6TeO6 , are examples of the types of properties that would be relevant in the analysis of a dye. These properties can influence the dye's performance in different environments and applications, making their thorough investigation a necessity.
科学的研究の応用
Blue Dyes in Environmental and Technological Applications
Blue Carbon Storage and Sequestration
Blue carbon refers to carbon stored in coastal and marine ecosystems. While not directly related to C.I. Direct Blue 76, research in this area highlights the importance of understanding carbon storage mechanisms and the role of marine ecosystems in climate change mitigation. The study by Sebastian Thomas (2014) reviews knowledge gaps and critical issues in blue carbon research, proposing novel approaches for future studies.
Salt Reduction in Food Processing
The review by Elena S. Inguglia et al. (2017) focuses on strategies for reducing salt in processed foods, acknowledging the essential roles of salt in flavor, texture, and shelf-life. This research indirectly relates to the broader context of additives and their impact on health.
Molten Salts in Engineering
A review by A. Kuchibhotla et al. (2020) discusses the use of molten salts in high-temperature engineering applications, highlighting their advantages and the need for further research on heat transfer performance.
Health and Environmental Safety of Blue Dyes
Brilliant Blue FCF Toxicology
This dye, while different, shares the color spectrum with C.I. Direct Blue 76. A study by M. Flury and H. Flühler (1994) reviews the toxicological profile of Brilliant Blue FCF, noting its low general toxicity and suitability as an environmentally acceptable tracer in soil solute transport studies.
Applications and Challenges of Salts in Various Fields
Salt Usage and Reduction in Food
Research by W. Albarracín et al. (2011) reviews the critical role of salt in food preservation and flavor enhancement, alongside the health implications of excessive sodium intake.
Phytoremediation of Salt-Affected Soils
A review by J. Jesus et al. (2015) discusses the viability of using phytoremediation to remediate salt-affected soils, highlighting the mechanisms and challenges involved in such environmental restoration efforts.
特性
IUPAC Name |
dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXWGCFBOYSLIQ-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cu2N6Na4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024036 | |
| Record name | C.I. Direct Blue 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1087.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Direct Blue 76, tetrasodium salt | |
CAS RN |
16143-79-6 | |
| Record name | EINECS 240-298-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016143796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprate(4-), [.mu.-[[6,6'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[4-amino-5-(hydroxy-.kappa.O)-1,3-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Blue 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium [μ-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT BLUE 76 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZEL2D0RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





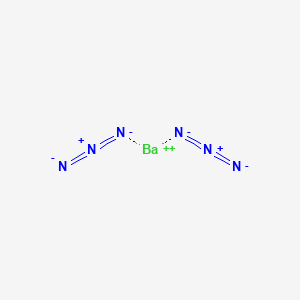
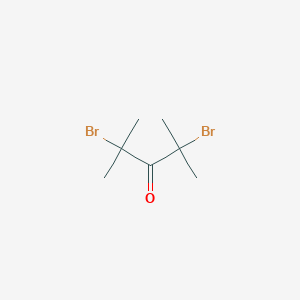
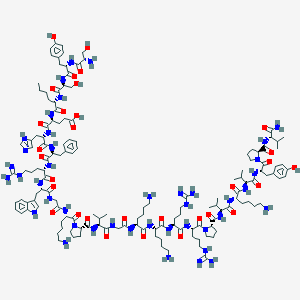


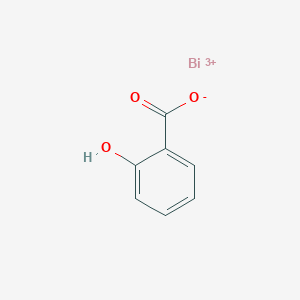

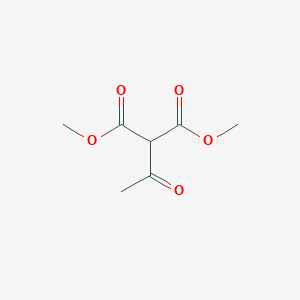
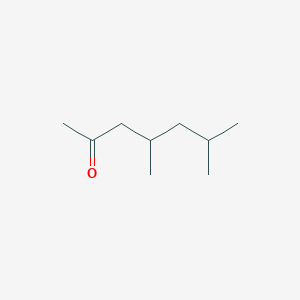
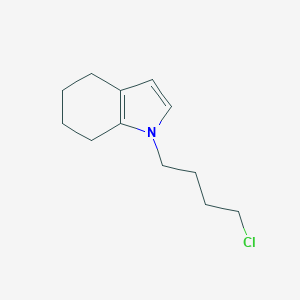
![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
